2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O2/c22-18-3-1-2-4-20(18)26-14-21(25)24-12-9-17-13-16(5-6-19(17)24)15-7-10-23-11-8-15/h1-8,10-11,13H,9,12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKALNBAIHZVPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Fluorophenoxy)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, identified by its CAS number 2034374-24-6, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the presence of a fluorophenoxy group and an indolin moiety, which are significant for its biological interactions. The molecular weight is approximately 348.4 g/mol, and its chemical formula is C_19H_15FN_2O .
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance, fluorinated derivatives of related structures have shown potent cytotoxic effects against various cancer cell lines, particularly through the inhibition of glycolytic pathways which are upregulated in aggressive cancers like glioblastoma multiforme (GBM) .
Table 1: Summary of Anticancer Activity
| Compound | Target Cancer Type | Mechanism of Action | IC50 (µM) |
|---|---|---|---|
| 2-DG Analog | Glioblastoma | Glycolysis inhibition | <10 |
| This compound | TBD | TBD | TBD |
The biological activity of this compound may involve modulation of key metabolic pathways. Similar compounds have been shown to inhibit hexokinase activity, a critical enzyme in the glycolytic pathway, thereby reducing glucose metabolism in cancer cells . This inhibition leads to decreased energy production in rapidly dividing cells, ultimately inducing apoptosis.
Case Studies
A notable study investigated the effects of fluorinated compounds on cancer cell viability. The results demonstrated that these compounds could significantly reduce cell proliferation in hypoxic conditions, which are common in tumors. The study highlighted the importance of structural modifications, such as fluorination, in enhancing the efficacy and stability of these compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules from the literature, focusing on substituent effects, synthesis strategies, and physicochemical properties.
Structural Analogues and Substituent Effects
Triazole-Based Ethanones
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () Core Structure: Triazolylthio-ethanone. Substituents: 2,4-Difluorophenyl, phenylsulfonyl, and phenyl groups. Comparison:
- Fluorine substitution at the 2,4-positions on the phenyl ring may enhance lipophilicity compared to the target’s single 2-fluorophenoxy group. Synthesis: Sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones .
Phenothiazine-Based Ethanones
- Examples: Compound 29 (): 2-(5-(4-Pyridyl)-1,3,4-oxadiazol-2-ylthio)-1-(2-trifluoromethylphenothiazin-10-yl)ethanone. Compound 30 (): 1-(2-Chlorophenothiazin-10-yl)-2-(5-(4-pyridyl)-1,3,4-oxadiazol-2-ylthio)ethanone. Core Structure: Phenothiazine-ethanone with oxadiazole-thioether linkages. Substituents: Pyridin-4-yl (oxadiazole), trifluoromethyl, or chloro groups on phenothiazine. Comparison:
- The phenothiazine core provides a planar, electron-rich system distinct from the indoline scaffold of the target compound.
- Trifluoromethyl and chloro groups (in compounds) modulate electronic properties more drastically than the target’s 2-fluorophenoxy group. Synthesis: Potassium carbonate-mediated coupling of chloroethanones with heterocyclic thiols .
Physicochemical Properties
*Predicted using fragment-based methods. †Higher logP due to phenylsulfonyl group.
Functional Implications
- Fluorine Effects: The 2-fluorophenoxy group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in 2,4-difluorophenyl derivatives () .
- Pyridin-4-yl Motif: Shared with compounds, this group may facilitate π-π stacking interactions in biological targets, though the indoline core could alter binding kinetics versus phenothiazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
